molecular formula C19H21N3O3 B2539357 1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(o-tolyl)urea CAS No. 1211726-81-6

1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(o-tolyl)urea

Cat. No.: B2539357
CAS No.: 1211726-81-6
M. Wt: 339.395
InChI Key: WDOQOYPVPXIWOF-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Anticancer Investigations

Derivatives of urea, including compounds with structural similarities to "1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(o-tolyl)urea," have been synthesized and tested for their enzyme inhibitory activities and potential anticancer effects. For instance, a study by Mustafa, Perveen, and Khan (2014) synthesized several urea derivatives and assessed their inhibitory activity against enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase. Some derivatives demonstrated significant inhibition, and one new compound showed notable in vitro anticancer activity with a specific IC50 value, highlighting the potential therapeutic applications of these compounds in cancer treatment (Mustafa, Perveen, & Khan, 2014).

Electro-Fenton Degradation of Antimicrobials

Another research application involves the use of similar urea derivatives in the degradation of antimicrobial agents like triclosan and triclocarban through electro-Fenton systems. This process, investigated by Sirés et al. (2007), leverages the potent oxidizing capabilities of hydroxyl radicals produced during the electro-Fenton reaction to break down antimicrobial compounds, suggesting an environmental application for wastewater treatment and pollution reduction (Sirés et al., 2007).

Synthesis and Characterization

The synthesis and characterization of compounds related to "this compound" also constitute an important area of research. Sarantou and Varvounis (2022) described the synthesis of a similar compound using different methods, demonstrating the chemical versatility and potential for further functionalization of these urea derivatives. The detailed characterization of these compounds provides foundational knowledge for further exploration of their biological and chemical properties (Sarantou & Varvounis, 2022).

Potential PI3 Kinase Inhibition

Urea derivatives have also been explored for their role in inhibiting PI3 kinase, a key enzyme involved in various cellular processes, including cell growth, proliferation, and survival. Chen et al. (2010) conducted a study on the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, highlighting the potential of these compounds in targeted cancer therapy (Chen et al., 2010).

Properties

IUPAC Name

1-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-13-6-3-4-7-15(13)21-19(24)20-14-9-10-17(25-2)16(12-14)22-11-5-8-18(22)23/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOQOYPVPXIWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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